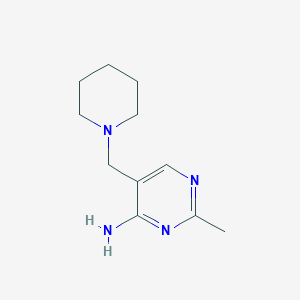![molecular formula C10H17N7O9S B12925291 [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)
[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gonyautoxin IV is a potent marine neurotoxin that belongs to the group of saxitoxins. These toxins are naturally produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . Gonyautoxin IV is one of the eight gonyautoxins, which are known for causing paralytic shellfish poisoning when ingested through contaminated shellfish .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gonyautoxin IV can be synthesized from L-serine methyl ester via gonyautoxin III. The process involves treating L-serine methyl ester with an aldehyde to close the ring structure, followed by deprotection with [SO3CH2CCl3] . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin III, which can be further converted to gonyautoxin IV .
Industrial Production Methods: While gonyautoxins are naturally available, industrial production methods focus on the extraction and purification from marine dinoflagellates. High-performance liquid chromatography (HPLC) is commonly used for the detection and purification of gonyautoxins from aquatic products .
Análisis De Reacciones Químicas
Types of Reactions: Gonyautoxin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the toxin’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving gonyautoxin IV include aldehydes, guanidine, and deprotecting agents like [SO3CH2CCl3] . The reactions are typically carried out under controlled conditions to ensure the stability of the intermediates and the final product.
Major Products Formed:
Aplicaciones Científicas De Investigación
Gonyautoxin IV has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a tool to study the mechanisms of neurotoxicity and to develop detection methods for marine biotoxins . In medicine, gonyautoxin IV is investigated for its potential therapeutic applications, such as treating acute and chronic anal fissures . Additionally, it is used in the development of aptasensors for the rapid detection of marine biotoxins in shellfish .
Mecanismo De Acción
Gonyautoxin IV exerts its effects by binding to voltage-gated sodium channels in nerve cells, preventing the generation and propagation of action potentials . This blockage leads to the inhibition of synaptic transmission, resulting in paralysis. The molecular targets of gonyautoxin IV include the sodium channels, which are crucial for the initiation and propagation of nerve impulses .
Comparación Con Compuestos Similares
Gonyautoxin IV is part of the saxitoxin group, which includes other similar compounds such as saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin . These compounds share a similar structure based on the 2,6-diamino-4-methyl-pyrrolo[1,2-c]-purin-10-ol skeleton . gonyautoxin IV is unique in its specific substituents and stereochemistry, which contribute to its distinct toxicological properties .
List of Similar Compounds:- Saxitoxin
- Neosaxitoxin
- Decarbamoylsaxitoxin
- Gonyautoxin I
- Gonyautoxin II
- Gonyautoxin III
- Gonyautoxin V
- Gonyautoxin VI
- Gonyautoxin VII
- Gonyautoxin VIII
Propiedades
Fórmula molecular |
C10H17N7O9S |
|---|---|
Peso molecular |
411.35 g/mol |
Nombre IUPAC |
[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate |
InChI |
InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 |
Clave InChI |
MVZZBUBVEGHJKI-LJRZAWCWSA-N |
SMILES isomérico |
C1[C@@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |
SMILES canónico |
C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)
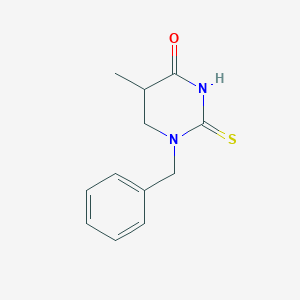
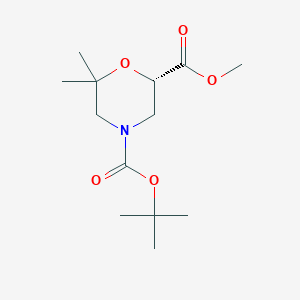
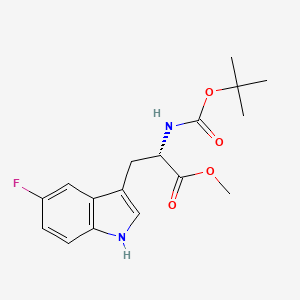
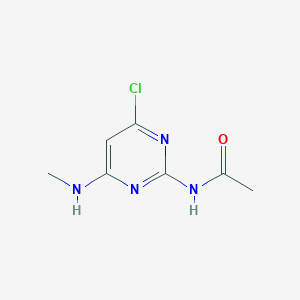
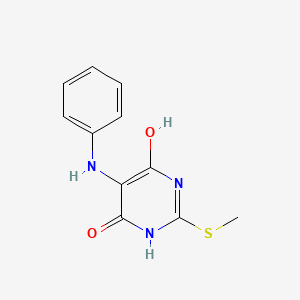
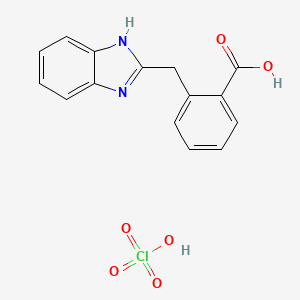
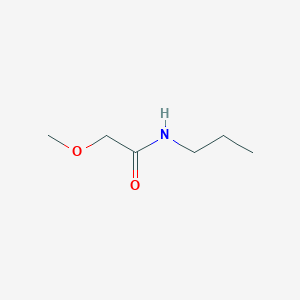
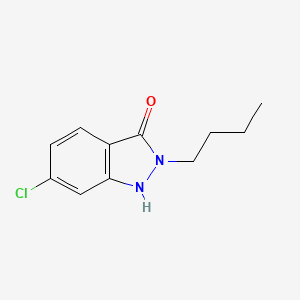

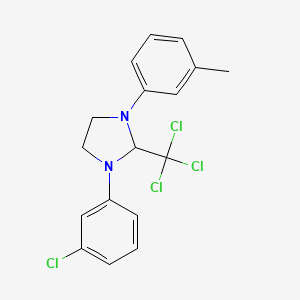
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)

